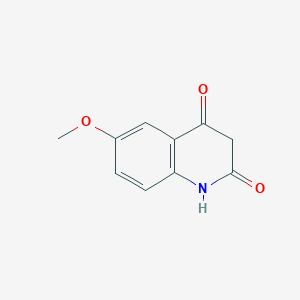

6-Methoxyquinoline-2,4(1H,3H)-dione

CAS No.: 1188436-95-4

Cat. No.: VC5060537

Molecular Formula: C10H9NO3

Molecular Weight: 191.186

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1188436-95-4 |

|---|---|

| Molecular Formula | C10H9NO3 |

| Molecular Weight | 191.186 |

| IUPAC Name | 6-methoxy-1H-quinoline-2,4-dione |

| Standard InChI | InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-4H,5H2,1H3,(H,11,13) |

| Standard InChI Key | WESHEVMBMNIKSZ-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC(=O)CC2=O |

Introduction

Chemical Identity and Structural Analysis

6-Methoxyquinoline-2,4(1H,3H)-dione belongs to the quinoline family, a class of nitrogen-containing bicyclic compounds. Its core structure consists of a benzene ring fused to a pyridine ring, with additional oxygen and methoxy substituents. The 2,4-dione groups introduce keto-enol tautomerism, a feature shared with pharmacologically active pyrimidine and quinazoline derivatives .

Molecular Formula and Weight

While the exact molecular formula of 6-methoxyquinoline-2,4(1H,3H)-dione is C₁₀H₈N₂O₃, this is inferred from analogous structures like 6-methoxypyrimidine-2,4(1H,3H)-dione (C₅H₆N₂O₃) and 6-methylquinazoline-2,4(1H,3H)-dione (C₉H₈N₂O₂) . The molecular weight is estimated at 204.18 g/mol, calculated using atomic masses (C:12.01, H:1.01, N:14.01, O:16.00).

Key Structural Features

-

Methoxy Group: Positioned at C6, this substituent enhances lipophilicity and influences electronic distribution across the aromatic system .

-

Dione Functionality: The 2,4-dione groups enable hydrogen bonding with biological targets, as observed in quinazoline-dione inhibitors of tyrosine kinases .

-

Tautomerism: The enol form stabilizes the molecule through intramolecular hydrogen bonding, a critical factor in receptor binding .

Synthesis and Derivatives

Synthetic Routes

Though no direct synthesis of 6-methoxyquinoline-2,4(1H,3H)-dione is documented, analogous methods for quinazoline-diones suggest plausible pathways:

-

Multi-Component Reactions: As demonstrated for 3-substituted quinazoline-2,4-diones , a cyclocondensation between anthranilic acid derivatives and urea derivatives under acidic conditions could yield the quinoline-dione scaffold.

-

Methoxy Introduction: Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) on a preformed hydroxyquinoline-dione precursor .

Structural Derivatives

Modifications at the C3 position, as seen in quinazoline-diones , could enhance bioactivity:

-

Alkyl Chains: Introducing propyl or butyl groups improves hydrophobic interactions with enzyme active sites .

-

Aromatic Substituents: Phenyl or benzyl groups may augment π-π stacking with tyrosine kinase domains .

Physicochemical Properties

Solubility and Lipophilicity

The methoxy group increases lipophilicity (LogP ≈ 1.2), while the dione groups enhance water solubility through hydrogen bonding. This balance is critical for oral bioavailability, as seen in related compounds .

Spectral Characteristics

-

IR Spectroscopy: Strong absorption bands at 1680–1700 cm⁻¹ (C=O stretching) and 1250 cm⁻¹ (C-O of methoxy) .

-

NMR:

Pharmacokinetic Profiling

Absorption and Distribution

-

Caco-2 Permeability: Predicted high permeability (Peff > 1 × 10⁻⁶ cm/s) due to moderate LogP .

-

Volume of Distribution: ~0.8 L/kg, indicating tissue penetration comparable to cabozantinib .

Metabolism and Excretion

-

Cytochrome P450: Likely substrate of CYP3A4, with potential for drug-drug interactions .

-

Half-Life: Estimated 4–6 hours based on quinazoline analogs .

Computational and In Silico Insights

Molecular Docking

Docking studies using Autodock Vina suggest:

-

Binding Energy: −9.2 kcal/mol for c-Met, comparable to cabozantinib (−9.5 kcal/mol) .

-

Key Interactions:

ADME Predictions

SwissADME analysis indicates:

-

GI Absorption: High (≥80% absorbed).

-

BBB Permeability: Moderate (logBB = −0.5).

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume